tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidinecarboxylates This compound is characterized by the presence of a piperidine ring, a thiophene moiety, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halide derivative of the piperidine ring.
Acylation Reaction: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol under acidic conditions.
Chemical Reactions Analysis
tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the acetamido group, using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene moiety can interact with biological receptors, while the piperidine ring provides structural stability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
tert-Butyl 4-(2-(thiophen-3-yl)acetamido)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a poly (ADP-ribose) polymerase inhibitor.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another 4-aryl piperidine used in targeted protein degradation.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
tert-butyl 4-[(2-thiophen-3-ylacetyl)amino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)21-15(20)18-7-4-13(5-8-18)17-14(19)10-12-6-9-22-11-12/h6,9,11,13H,4-5,7-8,10H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHJBEVNJHBUAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127694 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[2-(3-thienyl)acetyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901127694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420894-90-1 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[2-(3-thienyl)acetyl]amino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420894-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[2-(3-thienyl)acetyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901127694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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